molecular formula C13H9Cl2FS B7994836 1-Chloro-3-fluoro-4-[(3-chlorophenyl)sulfanylmethyl]benzene

1-Chloro-3-fluoro-4-[(3-chlorophenyl)sulfanylmethyl]benzene

Cat. No.: B7994836
M. Wt: 287.2 g/mol
InChI Key: ZQZNEARVDULFHP-UHFFFAOYSA-N
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Description

1-Chloro-3-fluoro-4-[(3-chlorophenyl)sulfanylmethyl]benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of chlorine, fluorine, and a sulfanylmethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-3-fluoro-4-[(3-chlorophenyl)sulfanylmethyl]benzene typically involves the reaction of 1-chloro-3-fluorobenzene with 3-chlorobenzenethiol in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

1-chloro-3-fluorobenzene+3-chlorobenzenethiolbaseThis compound\text{1-chloro-3-fluorobenzene} + \text{3-chlorobenzenethiol} \xrightarrow{\text{base}} \text{this compound} 1-chloro-3-fluorobenzene+3-chlorobenzenethiolbase​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-fluoro-4-[(3-chlorophenyl)sulfanylmethyl]benzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles.

    Oxidation Reactions: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to remove the halogen atoms or modify the sulfanylmethyl group.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products with different functional groups replacing the chlorine or fluorine atoms.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dehalogenated compounds or modified sulfanylmethyl derivatives.

Scientific Research Applications

1-Chloro-3-fluoro-4-[(3-chlorophenyl)sulfanylmethyl]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-3-fluoro-4-[(3-chlorophenyl)sulfanylmethyl]benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms and the sulfanylmethyl group can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-3-fluorobenzene: A simpler compound with similar halogenation but lacking the sulfanylmethyl group.

    3-Chlorobenzenethiol: Contains the thiol group but lacks the fluorine and additional chlorine atoms.

    2-Chloro-4-fluoro-1-(trifluoromethyl)benzene: Another halogenated aromatic compound with different substituents.

Uniqueness

1-Chloro-3-fluoro-4-[(3-chlorophenyl)sulfanylmethyl]benzene is unique due to the combination of halogen atoms and the sulfanylmethyl group, which can impart distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these functional groups play a crucial role.

Properties

IUPAC Name

4-chloro-1-[(3-chlorophenyl)sulfanylmethyl]-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2FS/c14-10-2-1-3-12(6-10)17-8-9-4-5-11(15)7-13(9)16/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZNEARVDULFHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)SCC2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2FS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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